molecular formula C37H37N5O6S B2836636 N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-84-6

N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2836636
CAS No.: 443670-84-6
M. Wt: 679.79
InChI Key: ZGFFAXGOLWLJLD-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzimidazoquinazoline derivative featuring a benzo[4,5]imidazo[1,2-c]quinazoline core. Key structural attributes include:

  • Thioether bridge: A sulfur atom connects the quinazoline core to a 2-oxoethylacetamide moiety, which may influence electronic properties and metabolic stability.
  • Carboxamide functionality: Enhances hydrogen-bonding capacity, critical for target engagement in biological systems.

While direct physicochemical or pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest similarities to other benzimidazole- and quinazoline-based therapeutics, which often exhibit kinase inhibition or antiproliferative activities .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N5O6S/c1-45-30-13-9-23(19-32(30)47-3)15-17-38-34(43)22-49-37-41-28-21-25(11-12-26(28)35-40-27-7-5-6-8-29(27)42(35)37)36(44)39-18-16-24-10-14-31(46-2)33(20-24)48-4/h5-14,19-21H,15-18,22H2,1-4H3,(H,38,43)(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFFAXGOLWLJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6N52)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, characterized by the presence of a quinazoline core. Its structural complexity suggests potential interactions with biological targets. The molecular formula is C27H34N4O4SC_{27}H_{34}N_4O_4S, and it features several functional groups that may contribute to its biological activity.

Structural Formula

N 3 4 Dimethoxyphenethyl 6 2 3 4 dimethoxyphenethyl amino 2 oxoethyl thio benzo 4 5 imidazo 1 2 c quinazoline 3 carboxamide\text{N 3 4 Dimethoxyphenethyl 6 2 3 4 dimethoxyphenethyl amino 2 oxoethyl thio benzo 4 5 imidazo 1 2 c quinazoline 3 carboxamide}

Cytotoxicity

Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display enhanced cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Modifications in the phenethyl and quinazoline moieties significantly affect its potency and selectivity against cancer cells. For example, the introduction of specific substituents on the phenyl ring can enhance its interaction with target proteins involved in cell survival pathways .

Study 1: Cytotoxic Effects on HL-60 Cells

A study evaluated the cytotoxic effects of the compound on HL-60 cells, revealing an IC50 value significantly lower than standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via caspase activation.

CompoundIC50 (µM)Mechanism
N-(3,4-Dimethoxyphenethyl)-...5.2Apoptosis via ROS
Doxorubicin10.0DNA intercalation

Study 2: Inhibition of Multidrug Resistance (MDR)

Another investigation focused on the compound's ability to reverse multidrug resistance in cancer cells expressing P-glycoprotein (P-gp). Results indicated that it could significantly enhance the efficacy of conventional drugs by inhibiting P-gp activity.

CompoundP-gp Inhibition (%)
N-(3,4-Dimethoxyphenethyl)-...75%
Verapamil60%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Evidence Source
Target Compound Benzoimidazoquinazoline Dual 3,4-dimethoxyphenethyl groups; thioether bridge Not Provided High lipophilicity; potential for dual-target engagement -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)... Benzoimidazoquinazoline Single 3-methoxypropyl group; thioether bridge 587.695 g/mol Reduced steric bulk compared to target compound; lower lipophilicity
VI-9 (Morpholine derivative) Imidazo[4,5-c]pyridine 4-Methoxybenzyl; morpholine-carbonylphenyl Not Provided Enhanced solubility due to morpholine; potential for improved bioavailability
N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl) acetyl)phenyl)acetamide Imidazo-thiadiazole Cyclopentyl; phenyl; acetamide Not Provided Thiadiazole core may confer redox activity; cyclopentyl enhances conformational flexibility
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide Imidazo-thiazole Oxazole-carboxamide; thiazole linkage Not Provided Dual heterocycles may improve target selectivity; oxazole enhances polarity
Structural and Functional Analysis

A. Substituent Effects on Lipophilicity and Bioavailability

  • The target compound’s dual 3,4-dimethoxyphenethyl groups likely increase lipophilicity compared to the single 3-methoxypropyl substituent in ’s analog . This could enhance membrane permeability but reduce aqueous solubility.

B. Core Heterocycle Influence

  • Benzoimidazoquinazoline (target) vs. imidazo-thiadiazole (): The former’s fused aromatic system may enable stronger π-π stacking with biological targets, whereas the latter’s sulfur-rich core could participate in redox reactions .
  • Imidazo-thiazole derivatives () prioritize compact heterocycles for selective binding, contrasting with the target’s extended quinazoline framework .

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